molecular formula C12H8ClNO2S B172855 2-[(4-Chlorophenyl)thio]nicotinic acid CAS No. 955-54-4

2-[(4-Chlorophenyl)thio]nicotinic acid

Cat. No. B172855
CAS RN: 955-54-4
M. Wt: 265.72 g/mol
InChI Key: FPKVNUOJWZFDNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorophenyl)thio]nicotinic acid is a chemical compound with the molecular formula C12H8ClNO2S and a molecular weight of 265.719 . It falls under the category of carboxylic acids .

Scientific Research Applications

“2-[(4-Chlorophenyl)thio]nicotinic acid” is a chemical building block . It’s often used in the field of life science for research purposes . Its molecular formula is C12 H8 Cl N O2 S and it has a molecular weight of 265.719 .

Thiophene-based analogs, which “2-[(4-Chlorophenyl)thio]nicotinic acid” could potentially be a part of, have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

  • Antiviral Activity : Indole derivatives have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and showed inhibitory activity against influenza A .

  • Anti-inflammatory Activity : Indole derivatives have been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

  • Anticancer Activity : Some indole derivatives have shown anticancer properties , making them a potential area of interest for cancer research.

  • Anti-HIV Activity : Certain indole derivatives have been found to have anti-HIV properties , which could potentially be useful in the development of new treatments for HIV.

  • Antioxidant Activity : Indole derivatives have been found to have antioxidant properties , which could potentially be useful in the prevention of diseases caused by oxidative stress.

  • Antimicrobial Activity : Indole derivatives have been found to have antimicrobial properties , which could potentially be useful in the treatment of various bacterial and fungal infections.

“2-[(4-Chlorophenyl)thio]nicotinic acid” is a chemical building block . It’s often used in the field of life science for research purposes . Its molecular formula is C12 H8 Cl N O2 S and it has a molecular weight of 265.719 .

Indole derivatives, which are structurally similar to “2-[(4-Chlorophenyl)thio]nicotinic acid”, have been found to possess various biological activities . These include:

  • Antiviral Activity : Indole derivatives have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and showed inhibitory activity against influenza A .

  • Anti-inflammatory Activity : Indole derivatives have been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

  • Anticancer Activity : Some indole derivatives have shown anticancer properties , making them a potential area of interest for cancer research.

  • Anti-HIV Activity : Certain indole derivatives have been found to have anti-HIV properties , which could potentially be useful in the development of new treatments for HIV.

  • Antioxidant Activity : Indole derivatives have been found to have antioxidant properties , which could potentially be useful in the prevention of diseases caused by oxidative stress.

  • Antimicrobial Activity : Indole derivatives have been found to have antimicrobial properties , which could potentially be useful in the treatment of various bacterial and fungal infections.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2S/c13-8-3-5-9(6-4-8)17-11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKVNUOJWZFDNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352378
Record name 2-[(4-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)thio]nicotinic acid

CAS RN

955-54-4
Record name 2-[(4-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-chlorophenyl)sulfanyl]pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Chlorophenyl)thio]nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-[(4-Chlorophenyl)thio]nicotinic acid
Reactant of Route 3
Reactant of Route 3
2-[(4-Chlorophenyl)thio]nicotinic acid
Reactant of Route 4
Reactant of Route 4
2-[(4-Chlorophenyl)thio]nicotinic acid
Reactant of Route 5
Reactant of Route 5
2-[(4-Chlorophenyl)thio]nicotinic acid
Reactant of Route 6
Reactant of Route 6
2-[(4-Chlorophenyl)thio]nicotinic acid

Citations

For This Compound
1
Citations
JFF Liegeois, FA Rogister, J Bruhwyler… - Journal of medicinal …, 1994 - ACS Publications
In order to characterize the pharmacological profile of the different chemical classes of pyridobenzazepine derivatives, a series of-ZV-methylpiperazinopyrido [1, 4]-and-[1, 5]-…
Number of citations: 111 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.